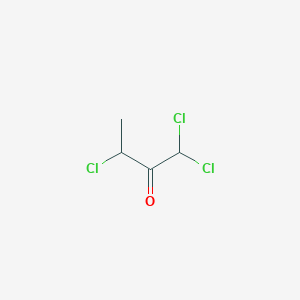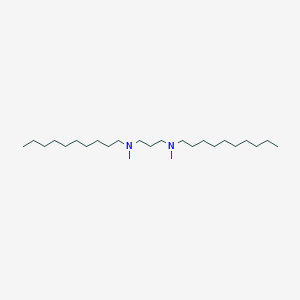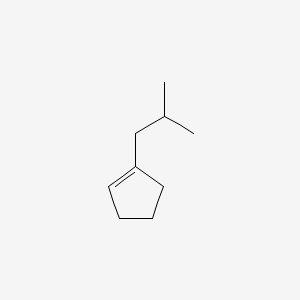
Cyclopentene, 1-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 1-(2-methylpropyl)-, also known as 1-Isobutylcyclopentene, is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . It is a derivative of cyclopentene, where the hydrogen atom at the first position is replaced by a 2-methylpropyl group. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentene, 1-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of cyclopentene, 1-(2-methylpropyl)- may involve the catalytic hydrogenation of 1-isobutylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentene, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted cyclopentene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides) in polar solvents.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Cyclopentene, 1-(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclopentene, 1-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound’s double bond can participate in addition reactions, while the 2-methylpropyl group can influence the compound’s reactivity and steric properties. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Cyclopentene, 1-(2-methylpropyl)- can be compared with other similar compounds such as:
Cyclopentene: The parent compound without the 2-methylpropyl group.
Cyclopentane: The fully saturated analog of cyclopentene.
1-Methylcyclopentene: A similar compound with a methyl group instead of a 2-methylpropyl group.
Uniqueness
Cyclopentene, 1-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications in various fields.
Propriétés
Numéro CAS |
53098-47-8 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
1-(2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h5,8H,3-4,6-7H2,1-2H3 |
Clé InChI |
AVBOQKCRSALLCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
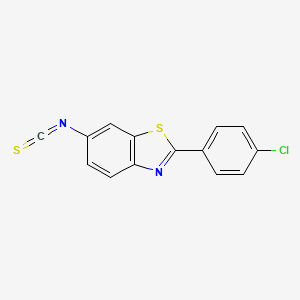
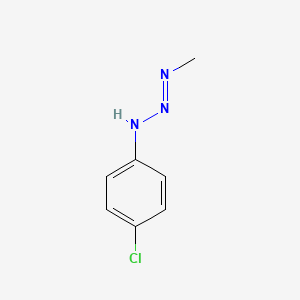
phosphanium](/img/structure/B14656845.png)
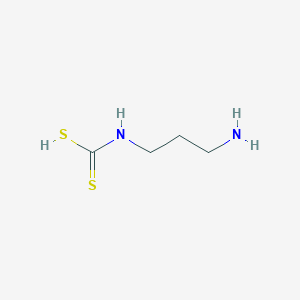
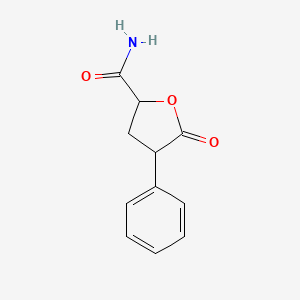
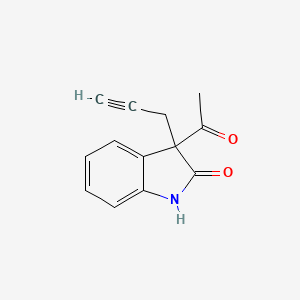
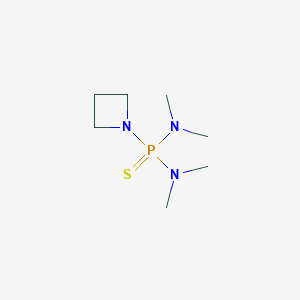

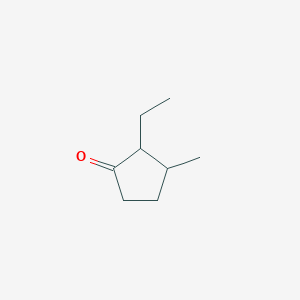

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
